molecular formula C14H16O5 B14779263 4,6-O-p-Methoxylbenzylidene-D-glucal

4,6-O-p-Methoxylbenzylidene-D-glucal

Cat. No.: B14779263
M. Wt: 264.27 g/mol
InChI Key: SSKZQXMNNREVNP-UHFFFAOYSA-N
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Description

4,6-O-(4-METHOXYBENZYLIDENE)-D-GLUCAL is a derivative of D-glucal, a carbohydrate molecule. This compound is characterized by the presence of a 4-methoxybenzylidene group attached to the 4 and 6 positions of the glucal ring. It is widely used in carbohydrate chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-O-(4-METHOXYBENZYLIDENE)-D-GLUCAL typically involves the protection of the hydroxyl groups at the 4 and 6 positions of D-glucal using a 4-methoxybenzylidene group. This can be achieved through a regioselective reductive ring-opening reaction. Common reagents used in this process include sodium cyanoborohydride and trifluoroacetic acid in N,N-dimethylformamide, or trimethylsilyl chloride in acetonitrile .

Industrial Production Methods

Industrial production methods for 4,6-O-(4-METHOXYBENZYLIDENE)-D-GLUCAL are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,6-O-(4-METHOXYBENZYLIDENE)-D-GLUCAL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,6-O-(4-METHOXYBENZYLIDENE)-D-GLUCAL involves the selective protection and deprotection of hydroxyl groups in carbohydrate molecules. The methoxybenzylidene group acts as a protecting group, preventing unwanted reactions at the 4 and 6 positions of the glucal ring. This allows for selective functionalization of other positions on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-O-(4-METHOXYBENZYLIDENE)-D-GLUCAL is unique due to the presence of the methoxy group, which enhances its stability and selectivity in chemical reactions. This makes it a valuable compound in carbohydrate chemistry and related fields .

Properties

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol

InChI

InChI=1S/C14H16O5/c1-16-10-4-2-9(3-5-10)14-18-8-12-13(19-14)11(15)6-7-17-12/h2-7,11-15H,8H2,1H3

InChI Key

SSKZQXMNNREVNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2OCC3C(O2)C(C=CO3)O

Origin of Product

United States

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